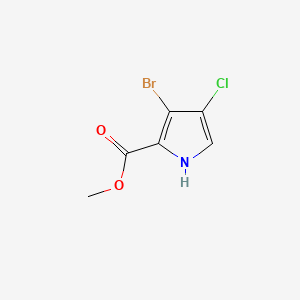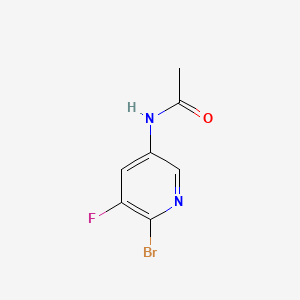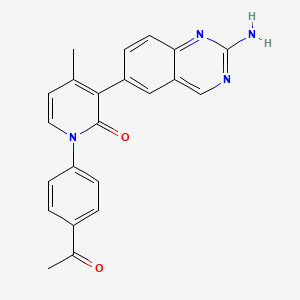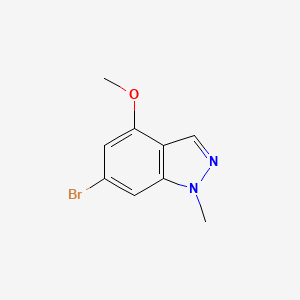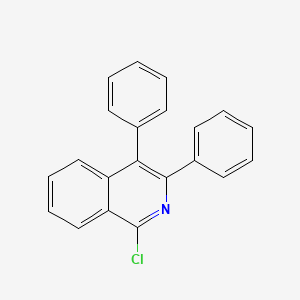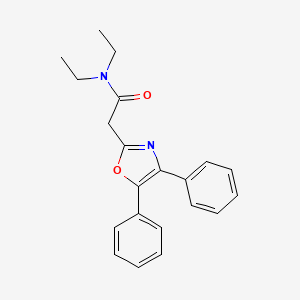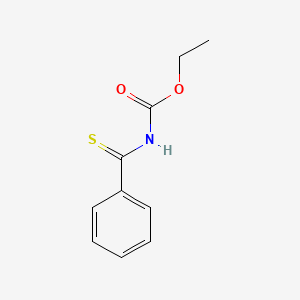
Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) is a synthetic steroidal compound It is characterized by the presence of two piperidinyl groups attached to the androstan backbone
Métodos De Preparación
The synthesis of Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) involves several steps. The starting material is typically a steroidal precursor, which undergoes a series of chemical reactions to introduce the piperidinyl groups at the 2 and 16 positions. The reaction conditions often involve the use of strong bases and solvents to facilitate the substitution reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of steroidal drugs.
Mecanismo De Acción
The mechanism of action of Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and signaling proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) can be compared with other similar steroidal compounds. Some of these compounds include androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) and androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci). The uniqueness of Androstan-17-one, 3-hydroxy-2,16-di-1-piperidinyl-,(2,3,5,16)-(9ci) lies in its specific substitution pattern and the presence of piperidinyl groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O2/c1-28-12-11-22-21(23(28)18-24(27(28)33)30-13-5-3-6-14-30)10-9-20-17-26(32)25(19-29(20,22)2)31-15-7-4-8-16-31/h20-26,32H,3-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCISTFXMDQUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)N4CCCCC4)CCC5C3(CC(C(C5)O)N6CCCCC6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13896151.png)


![3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13896164.png)
